molecular formula C23H25NO B1684413 3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one CAS No. 273727-89-2

3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one

Cat. No. B1684413
M. Wt: 331.4 g/mol
InChI Key: JSASWRWALCMOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one” is a peptide that is used as a research tool for studying the interactions between proteins . It is also used to study ion channels, receptors, and ligands .

Scientific Research Applications

Fluorescence Derivatisation for Biological Assays 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has been used in fluorescence derivatisation of amino acids, demonstrating potential applications in biological assays. This derivatisation results in compounds that exhibit strong fluorescence, suitable for biological assays due to their emission wavelengths and good quantum yields (Frade et al., 2007).

Synthetic Chemistry and Drug Discovery In synthetic chemistry, related naphthalene derivatives have been synthesized for various applications, including the development of new materials and potential drug discovery. For instance, functionalized 1-amino-2-naphthalenecarboxylic acid derivatives have been created via benzannulation of enamines and alkynes, showcasing a novel approach to synthesizing polysubstituted naphthalene derivatives with broad substrate scope and good functional group tolerance (Gao et al., 2013).

Organic Synthesis and Catalysis A variety of naphthalene derivatives, including those similar to the compound , have been used in organic synthesis. For example, an efficient one-pot synthesis method has been developed for substituted 1H-Naphtho[2,1-b]pyrans and 4H-1-Benzopyrans under solvent-free microwave-irradiation conditions. This method highlights the role of naphthalene derivatives in facilitating organic reactions, offering a more sustainable and efficient approach to chemical synthesis (Shekhar et al., 2012).

Sensing and Detection Technologies N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and explored for their ability to sense fluoride anions. This application is particularly significant in environmental monitoring and diagnostics, where such compounds could offer a simple, effective means of detecting fluoride levels through a colorimetric response, aiding in water quality assessments and public health initiatives (Younes et al., 2020).

properties

IUPAC Name

3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22/h3-13,16,18H,14-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSASWRWALCMOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017205
Record name ZM 39923
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one

CAS RN

273727-89-2
Record name ZM-39923
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273727892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZM-39923
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZM 39923
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZM-39923
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ZX82000S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.